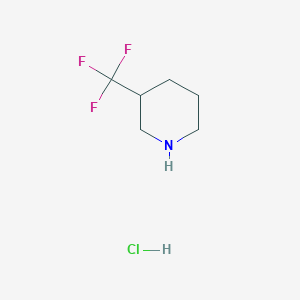
3-(Trifluoromethyl)piperidine hydrochloride
Vue d'ensemble
Description
3-(Trifluoromethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1124199-60-5 . It has a molecular weight of 189.61 . It is used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H . The compound has a molecular weight of 189.61 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The compound’s density is 1.154 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Fluorinated N-Heterocycles
3-(Trifluoromethyl)piperidine hydrochloride serves as a key building block in the synthesis of fluorinated N-heterocycles. A method to access analogs of these compounds with high diastereocontrol has been developed, highlighting their importance in discovery chemistry (García-Vázquez et al., 2021).
Facilitating Synthesis of Pyrrolidines
The compound is utilized in ring contraction methods to create 2-substituted 2-(trifluoromethyl)pyrrolidines, incorporating a quaternary center. This showcases its role in enabling the synthesis of complex molecular structures (Feraldi‐Xypolia et al., 2015).
Stereoselective Rearrangements
The compound is involved in the stereoselective rearrangement of (trifluoromethyl)prolinols to enantioenriched 3-substituted 2-(trifluoromethyl)piperidines. This is significant for the synthesis of piperidines with controlled stereochemistry (Rioton et al., 2015).
Enantioselective Synthesis
It's also used in the enantioselective synthesis of trifluoromethyl-substituted piperidines with multiple stereogenic centers. This highlights its role in producing chiral, poly-substituted piperidines with high enantiomeric excess (Chen et al., 2015).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of related compounds, like 4-carboxypiperidinium chloride, have been characterized, providing insights into the structural aspects of such compounds (Szafran et al., 2007).
Antimicrobial Activity
Synthesized derivatives of piperidine hydrochlorides, including those similar to this compound, have been explored for their antimicrobial activities. This opens avenues for potential pharmaceutical applications (Ovonramwen et al., 2019).
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
3-(Trifluoromethyl)piperidine hydrochloride is a compound that has been used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands . These receptors play crucial roles in various neurological processes, including cognition, memory, and mood regulation.
Mode of Action
This enhancement could lead to changes in neuronal signaling and ultimately influence various neurological processes .
Biochemical Pathways
Given its role as a positive allosteric modulator of metabotropic glutamate receptor subtype 4 and 5-ht7 receptors, it is likely to influence pathways related to glutamate signaling and serotonin signaling .
Pharmacokinetics
Its molecular weight (18961 g/mol) and physical form (solid) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its modulation of metabotropic glutamate receptor subtype 4 and 5-HT7 receptors. By enhancing the activity of these receptors, it could potentially influence neuronal signaling and have effects on cognition, memory, and mood .
Action Environment
Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
3-(Trifluoromethyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with dopamine D3 receptors, which are involved in neurotransmission . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions. This compound’s trifluoromethyl group is particularly important for its biochemical activity, as it can enhance the binding affinity and specificity of the compound to its target biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/Akt signaling pathway, which is crucial for cell proliferation, apoptosis, and metabolism . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific receptors or enzymes, leading to their activation or inhibition. For instance, its interaction with dopamine D3 receptors can modulate neurotransmission and affect various neurological processes . Additionally, the trifluoromethyl group in the compound enhances its binding affinity to target biomolecules, making it a potent modulator of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and activity. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and toxicity, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its overall activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .
Propriétés
IUPAC Name |
3-(trifluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFJYLYZLJHSIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124199-60-5 | |
| Record name | 3-(trifluoromethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


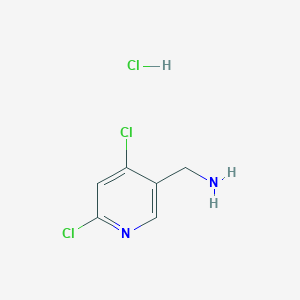

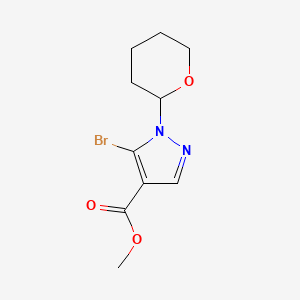
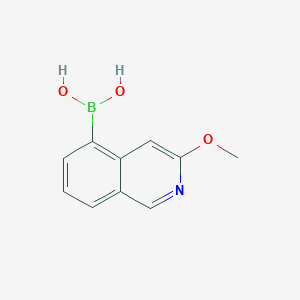
![Spiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B1404052.png)
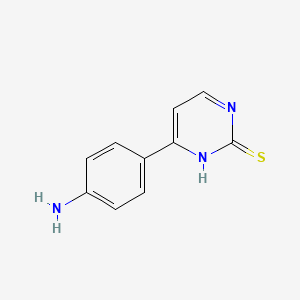

![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)
![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)
![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1404060.png)
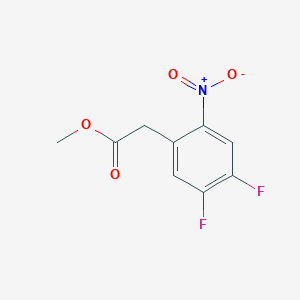
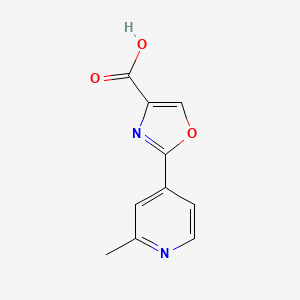
![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)

